Cyclodeca-1,5-diene

Physical property differentiation Process safety Distillation separation

Cyclodeca-1,5-diene (CAS 10573-77-0), specifically the (1E,5E)-stereoisomer, is a 10-membered cyclic diene with molecular formula C₁₀H₁₆ (MW 136.23 g/mol) and non-conjugated endocyclic double bonds at positions 1 and 5. Its (E,E) configuration distinguishes it from the commercially more common (E,Z) isomer (CAS 1124-78-3) and imparts specific conformational preferences that govern its thermal [3,3]-sigmatropic (Cope) rearrangement behavior.

Molecular Formula C10H16
Molecular Weight 136.23 g/mol
CAS No. 10573-77-0
Cat. No. B080182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclodeca-1,5-diene
CAS10573-77-0
Synonyms(1E,5E)-1,5-Cyclodecadiene
Molecular FormulaC10H16
Molecular Weight136.23 g/mol
Structural Identifiers
SMILESC1CCC=CCCC=CC1
InChIInChI=1S/C10H16/c1-2-4-6-8-10-9-7-5-3-1/h1-2,7,9H,3-6,8,10H2/b2-1-,9-7-
InChIKeyRDAFFINKUCJOJK-NQOXHWNZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclodeca-1,5-diene (CAS 10573-77-0) – Medium-Ring (E,E)-1,5-Diene for Specialized Cycloolefin Chemistry


Cyclodeca-1,5-diene (CAS 10573-77-0), specifically the (1E,5E)-stereoisomer, is a 10-membered cyclic diene with molecular formula C₁₀H₁₆ (MW 136.23 g/mol) and non-conjugated endocyclic double bonds at positions 1 and 5 . Its (E,E) configuration distinguishes it from the commercially more common (E,Z) isomer (CAS 1124-78-3) and imparts specific conformational preferences that govern its thermal [3,3]-sigmatropic (Cope) rearrangement behavior [1]. Unlike the extensively utilized 8-membered analog 1,5-cyclooctadiene (COD), cyclodeca-1,5-diene occupies a niche at the intersection of medium-ring conformational analysis, sesquiterpene biosynthesis modeling, and organometallic catalyst formulation [2].

Why 1,5-Cyclooctadiene (COD) Cannot Substitute for Cyclodeca-1,5-diene in Key Applications


Although 1,5-cyclooctadiene (COD) and 1,5-cyclodecadiene share the 1,5-diene motif, a generic substitution is precluded by three quantifiable factors. First, the 10-membered ring of cyclodeca-1,5-diene possesses a distinct conformational landscape with transannular interactions between the endocyclic double bonds that are absent in the smaller 8-membered COD ring, as confirmed by X-ray crystallography [1]. Second, the (E,E) configuration of CAS 10573-77-0 enables stereospecific Cope rearrangement chemistry that the (Z,Z)-COD cannot replicate [2]. Third, in industrial metathesis polymerization, cyclodeca-1,5-diene functions uniquely as a WCl₆ cocatalyst rather than as a monomer—a role for which COD is structurally unsuited, as COD itself is the substrate being polymerized in those systems [3].

Quantitative Differentiation Evidence for (1E,5E)-Cyclodeca-1,5-diene vs. Closest Analogs


Boiling Point and Flash Point Elevation vs. 1,5-Cyclooctadiene: Safety and Separation Advantages

(1E,5E)-Cyclodeca-1,5-diene exhibits a substantially higher normal boiling point and flash point relative to the widely used 8-membered analog 1,5-cyclooctadiene (COD). This differential arises from the larger ring size (C₁₀ vs. C₈) and the resulting higher molecular weight and increased London dispersion forces. These property differences directly impact solvent selection, distillation-based purification, and flammable material handling classifications in both laboratory and pilot-plant settings [1].

Physical property differentiation Process safety Distillation separation

Flash Point Differential vs. 1,5-Cyclooctadiene: Reduced Flammability Hazard Profile

The flash point of (1E,5E)-cyclodeca-1,5-diene is approximately 50.1 °C, compared to 31.7–38 °C for 1,5-cyclooctadiene. This ~12–18 °C elevation places cyclodeca-1,5-diene closer to the boundary between highly flammable (GHS Category 2, flash point < 23 °C) and flammable (Category 3, flash point ≥ 23 °C and ≤ 60 °C) liquid classifications, though both compounds remain in Category 3. In practice, a higher flash point reduces vapor ignition risk during ambient-temperature handling and expands the range of permitted storage and transport conditions [1].

Flammability classification Safety data sheet Storage and handling

Unique WCl₆ Cocatalyst Function in Cycloolefin Metathesis Polymerization: Cyclodeca-1,5-diene vs. COD

U.S. Patent 4,095,033 (1978) explicitly claims the use of cis,trans-1,5-cyclodecadiene as a cocatalyst component together with tungsten hexachloride (WCl₆) for the metathesis polymerization of cycloolefins containing 8 or 12 carbon atoms [1]. In this system, cyclodeca-1,5-diene serves as an activator/cocatalyst—not as the polymerizable monomer—enabling polymerizations that suffer from low catalyst activity, poor solubility, or low selectivity when conventional aluminum alkyl cocatalysts are used [1]. This functional role is structurally distinct from 1,5-cyclooctadiene, which in the identical patent class is cited as the monomer substrate being polymerized (COD → polyalkenamer), not the cocatalyst [1][2]. The 10-membered ring geometry and the cis,trans stereochemistry of cyclodeca-1,5-diene are believed to facilitate the formation of the active metallacarbene initiating species without triggering competing monomer incorporation pathways that plague other potential cocatalysts [1].

Ring-opening metathesis polymerization Catalyst formulation Polyalkenamer synthesis

(E,E) Stereochemistry and Cope Rearrangement: Differentiation from the (E,Z) Stereoisomer

The (E,E)-cyclodeca-1,5-diene configuration (CAS 10573-77-0) is the defining structural feature of the germacrene class of sesquiterpene natural products. Under thermal conditions, the (E,E)-1,5-cyclodecadiene system undergoes a stereospecific [3,3]-sigmatropic Cope rearrangement via a chair-like transition state to yield trans-1,2-divinylcyclohexane derivatives, whereas the corresponding (Z,E)-cyclodeca-1,5-diene yields cis-1,2-divinylcyclohexane products [1]. This stereochemical outcome is a direct consequence of the double-bond geometry and the conformational preferences of the 10-membered ring [1][2]. The Cope rearrangement of (E,E)-germacrane systems has been studied computationally using DFT (B3LYP/6-31G*) and post-Hartree–Fock (MP2/6-31G**) methods, which demonstrated that different substitution patterns on the cyclodeca-1,5-diene core affect the relative energetics of the germacrene-to-elemene equilibrium [1].

Sigmatropic rearrangement Stereochemical purity Germacrene biosynthesis modeling

Conformational Transannular Interaction: Cyclodeca-1,5-diene vs. 1,5-Cyclooctadiene and 1,5-Cyclododecadiene

Neutron and X-ray diffraction studies of germacranolide natural products bearing the cyclodeca-1,5-diene core have revealed a distinctive conformational feature: one intraannular hydrogen atom interacts strongly with one of the endocyclic double bonds, while there is little or no direct transannular π–π interaction between the two double bonds [1]. This contrasts with the behavior of smaller-ring 1,5-dienes such as 1,5-cyclooctadiene, where through-space and through-bond orbital interactions between the double bonds are well-documented by photoelectron spectroscopy [2]. For 1,5-cyclododecadiene, the larger ring size further diminishes any transannular π-interactions. The 10-membered ring of cyclodeca-1,5-diene thus occupies a unique middle ground where the double bonds are close enough for specific transannular H–π interactions but not so close as to produce strong π–π coupling [1]. Computational strain energy calculations by Favini et al. demonstrated that agreement with experimental thermodynamic data for 1,5- and 1,6-cyclodecadienes is achieved only when transannular interactions between the double bonds are explicitly accounted for [3].

Conformational analysis X-ray crystallography Ring strain

Synthesis Route Selectivity: Ni(0)-Mediated Cyclization Succeeds for C₁₀ Ring, Fails for C₁₂ Ring

Reijnders, Fransen, and Buck (1979) reported a systematic study of (E,E)-1,5-cycloalkadiene synthesis via intramolecular coupling of (E,E)-3,3'-polymethylenebis(allyl bromides) using bis(1,5-cyclooctadiene)nickel(0) as the coupling reagent [1]. Under identical reaction conditions, the synthesis of the 10-membered (E,E)-1,5-cyclodecadiene proceeded successfully, as did the preparation of the 14-, 16-, and 18-membered rings. However, attempted synthesis of the 12-membered (E,E)-1,5-cyclododecadiene by this method failed entirely, yielding only cyclodimers and acyclic products [1]. This ring-size-dependent outcome demonstrates that the 10-membered cyclodeca-1,5-diene ring occupies a kinetically accessible 'window' in the Ni(0)-mediated macrocyclization that is unavailable to the 12-membered homolog. The 12-membered ring required an alternative synthetic route via reduction of (E,E,E)-1,5,9-cyclododecatriene [1].

Synthetic methodology Ni(0) coupling Medium-ring synthesis

Highest-Value Application Scenarios for Cyclodeca-1,5-diene (CAS 10573-77-0) Based on Differentiated Evidence


WCl₆ Cocatalyst for Industrial Polyalkenamer Production via ROMP

In the industrial production of polyalkenamers from 1,5-cyclooctadiene or cyclododecene, cis,trans-1,5-cyclodecadiene can replace conventional aluminum alkyl cocatalysts in WCl₆-based metathesis catalyst systems, as claimed in U.S. Patent 4,095,033. This substitution addresses documented drawbacks of prior-art systems including low catalyst activity, poor solubility of catalyst components, low selectivity for polyalkenamer formation, and the high cost or handling difficulty of organoaluminum compounds [1]. The 10-membered ring diene functions as an activator rather than a monomer, a role that neither 1,5-cyclooctadiene (which serves as the monomer substrate) nor 1,5-cyclododecadiene can fulfill in this specific catalyst formulation [1].

Stereospecific Cope Rearrangement Substrate for Sesquiterpene Biosynthesis Studies and Synthetic Methodology

The (E,E)-cyclodeca-1,5-diene core is the essential structural motif of germacrene sesquiterpenes, which serve as key biosynthetic intermediates en route to eudesmane, guaiane, and elemane natural products. The thermal Cope rearrangement of (E,E)-cyclodeca-1,5-diene proceeds stereospecifically through a chair-like transition state to yield trans-1,2-divinylcyclohexane derivatives, whereas the (Z,E) isomer yields cis products [2]. This stereochemical fidelity makes the (E,E) isomer (CAS 10573-77-0) indispensable for research groups modeling terpene cyclization cascades, studying [3,3]-sigmatropic reaction mechanisms, or synthesizing germacrane-derived natural products where the correct double-bond geometry is prerequisite for the desired biological activity [2].

Conformational Probe for Medium-Ring Transannular Interactions in Physical Organic Chemistry

The cyclodeca-1,5-diene ring exhibits a unique transannular H–π interaction between an intraannular hydrogen atom and one endocyclic double bond, with minimal direct π–π coupling between the two olefins, as established by neutron diffraction crystallography [3]. This interaction pattern is intermediate between the strong through-bond/through-space π interactions observed in 1,5-cyclooctadiene (by photoelectron spectroscopy) and the essentially non-interacting double bonds in larger rings like 1,5-cyclododecadiene [3][4]. Computational strain energy calculations further confirm that 1,5-cyclodecadiene requires explicit transannular interaction terms to match experimental thermodynamic data, a correction not needed for 1,3- or 1,4-isomers [5]. This makes the compound a uniquely informative model system for studying medium-ring stereoelectronic effects.

Ni(0)-Mediated Macrocyclization Benchmark Substrate for Synthetic Methodology Development

The successful synthesis of (E,E)-1,5-cyclodecadiene via Ni(COD)₂-mediated intramolecular allyl bromide coupling, contrasted with the complete failure of the same methodology for the 12-membered homolog, establishes the C₁₀ ring as a critical benchmark substrate for evaluating new macrocyclization catalysts and conditions [6]. Researchers developing novel ring-closing methodologies can use cyclodeca-1,5-diene formation as a positive control—a ring size that is large enough to test catalyst tolerance for medium-ring strain but small enough to reveal limitations that are concealed when using trivial 5- or 6-membered ring closures [6].

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